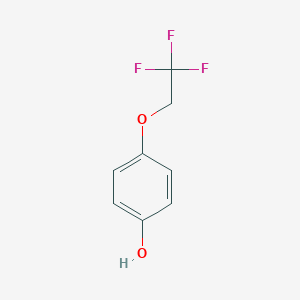

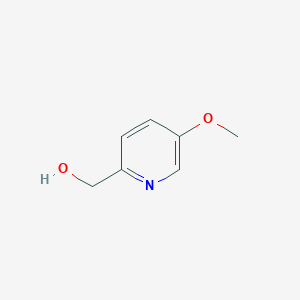

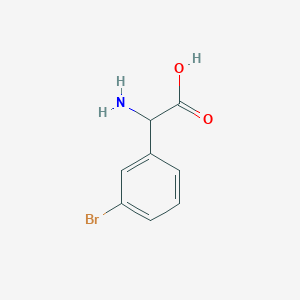

![molecular formula C26H16Cl2N2 B151904 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 3646-61-5](/img/structure/B151904.png)

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Descripción general

Descripción

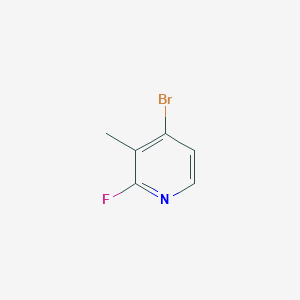

The compound 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a derivative of the dibenzo[b,f][1,5]diazocine family, which is a class of heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including organic electronics and pharmaceuticals. The specific chloro- and diphenyl- substitutions on the dibenzo[b,f][1,5]diazocine core may influence its electronic properties and reactivity, making it a subject of interest for chemical research.

Synthesis Analysis

The synthesis of dibenzo[b,f][1,5]diazocine derivatives has been explored through various methods. One approach involves the cyclization of 2-benzoylbenzoyl azides under acidic conditions, which provides a rapid and efficient route to substituted dibenzo[b,f][1,5]-diazocines . Another method uses a one-pot reaction of N,N,N',N'-tetramethylbiphenyldiamine with Vilsmeier's reagents to yield bis-dibenzo[b,f][1,5]diazocines, which can serve as precursors for novel macrocycles . Additionally, unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones have been synthesized using a three-step method starting from isatoic anhydrides and 2-aminobenzoic acids .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,5]diazocine derivatives has been characterized using techniques such as X-ray diffraction. For instance, 6,12-diphenyldibenzo[b,f][1,5]diazocine has been shown to possess a tub-shaped, eight-membered central ring . The structural details of these compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Dibenzo[b,f][1,5]diazocine derivatives undergo various chemical reactions. An attempt to generate a potentially aromatic dianion from a dibenzo[e,g][1,4]diazocine derivative led to a profound rearrangement, resulting in N-(2-amino-1,2-diphenylethenyl)carbazole dianions . In another study, 6,12-diphenyldibenzo[b,f][1,5]diazocine was used as an electron-capture agent to probe single-electron transfer (SET) processes and as a reagent for the oxidative dimerization of benzylic organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,5]diazocine derivatives are influenced by their molecular structure. The tub-shaped conformation of the central ring in 6,12-diphenyldibenzo[b,f][1,5]diazocine, for example, affects its electronic properties and reactivity . The circular dichroism (CD) spectra of related compounds have been studied to determine their absolute configurations, which is important for understanding their optical properties . The cytotoxic and antibacterial activities of some dibenzo[b,f][1,5]diazocine derivatives have also been evaluated, indicating their potential as bioactive molecules .

Aplicaciones Científicas De Investigación

Electron-Capture Agent and Oxidative Dimerization

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine has been utilized as an electron-capture agent in scientific research. It serves as a mechanistic probe for single-electron transfer (SET) processes and as a reagent for the oxidative dimerization of benzylic organometallics. This compound has been employed to understand the mechanisms in SET processes and offers practical preparative scope in organic syntheses (Eisch, Yu, & Rheingold, 2012).

Facilitating Rearrangements in Organic Chemistry

The compound has been instrumental in facilitating rearrangements in organic chemistry. Its reaction with R-Li reagents leads to various unexpected products, demonstrating its utility in exploring the mechanisms of anomalous carbolithiations and hydrolithiations. This finding is important for understanding radical-anion pathways in organic reactions (Eisch, Liu, Zhu, & Rheingold, 2015).

Chiral Explorations

Chiral studies of 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine have been conducted. Optical resolution and assignment of absolute configurations of enantiomers have been achieved, providing insights into electronic helix theory and high-temperature stability of chiral configurations (Li, Pan, Jin, Yin, Yang, & Sun, 2017).

Single-Electron Transfer Carbolithiation Studies

The compound has been used in studies exploring single-electron transfer (SET) carbolithiation. It aids in understanding the stereochemistry, regiochemistry, and electronic nature of R-Li additions in heterocyclic chemistry. These studies have implications for the development of novel organic reactions and synthetic pathways (Eisch, Yu, & Rheingold, 2014).

Redox Interconversion Studies

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine has been pivotal in redox interconversion studies. The research on its reversible SET ring contraction and expansion processes has advanced the understanding of redox interconversions in organic chemistry (Eisch, Liu, Zhu, & Rheingold, 2014).

Propiedades

IUPAC Name |

2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFJTPZIBDFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219568 | |

| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

CAS RN |

3646-61-5 | |

| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.